molecular formula C15H16N2O B2765892 [2-(1H-indol-3-yl)-2-(5-methyl-2-furyl)ethyl]amine CAS No. 881044-99-1

[2-(1H-indol-3-yl)-2-(5-methyl-2-furyl)ethyl]amine

Cat. No. B2765892
M. Wt: 240.306
InChI Key: WWCXHACKCXBIQX-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor if it’s a known compound .


Synthesis Analysis

Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, the products it forms, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying its spectral properties .

Scientific Research Applications

    Scientific Field: Organic Chemistry

    • Application : Synthesis of new compounds .
    • Methods : The most direct method for the preparation of (2,3-dihydro-1 H-indol-5-ylmethyl)amine is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst followed by hydrolysis of phthalimido to amino group .
    • Results : The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .

    Scientific Field: Pharmacology

    • Application : Development of substances with potential pharmacological properties .
    • Methods : The synthesis of these substances often involves the use of (2,3-dihydro-1 H-indol-5-ylmethyl)amine as an intermediate .
    • Results : Some of these substances have been identified as promising structures interacting with RCAR/ (PYR/PYL) receptor proteins .
  • Scientific Field: Organic Synthesis
    • Application : Synthesis of N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide .
    • Methods : An easy synthetic procedure for amide synthesis is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines. DCC is commonly used for the preparation of esters, amides or anhydrides .
    • Results : This method can be used to synthesize a variety of amides, which are important in many areas of chemistry .
  • Scientific Field: Medicinal Chemistry
    • Application : Development of new drugs .
    • Methods : The synthesis of these drugs often involves the use of (2,3-dihydro-1 H-indol-5-ylmethyl)amine as an intermediate .
    • Results : Some of these drugs have been identified as promising structures interacting with RCAR/ (PYR/PYL) receptor proteins .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include studying how to safely handle and dispose of the compound .

Future Directions

Future directions could involve suggesting further studies that could be done on the compound. This could include suggesting new synthetic routes, new reactions to study, or new applications for the compound .

properties

IUPAC Name

2-(1H-indol-3-yl)-2-(5-methylfuran-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-6-7-15(18-10)12(8-16)13-9-17-14-5-3-2-4-11(13)14/h2-7,9,12,17H,8,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCXHACKCXBIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CN)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1H-indol-3-yl)-2-(5-methyl-2-furyl)ethyl]amine

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